

Navigating the Spectroscopic Landscape of Benzoxazines: A Comparative Analysis

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Compound of Interest

Compound Name: 7-Chloro-3,4-dihydro-2H-benzo[b]
[1,4]oxazine

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For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. While comprehensive data for 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine is not readily available in public literature, this guide provides a comparative analysis of structurally related benzoxazine derivatives, offering valuable insights into the expected NMR spectral features of this class of compounds.

This guide presents the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for two alternative benzoxazine compounds: 7-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one and 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine. By examining the chemical shifts and multiplicities of these related structures, researchers can infer the likely spectral characteristics of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazine and gain a deeper understanding of structure-spectra correlations within this heterocyclic system.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR data for the two reference compounds. These values provide a framework for predicting the spectral properties of other substituted benzoxazines.

Table 1: ^1H NMR Data for Benzoxazine Derivatives

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Integration, (Coupling Constant J in Hz)
7-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one	CDCl ₃	8.11 (d, 1H, J = 8.4 Hz), 7.54 (d, 1H, J = 2.0 Hz), 7.46 (dd, 1H, J = 8.4, 2.0 Hz), 2.47 (s, 3H)
3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine	-	5.71 (s, O-CH ₂ -N), 5.00 (s, Ar-CH ₂ -N), ~7.0 (m, aromatic protons)

Table 2: ¹³C NMR Data for Benzoxazine Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
7-Chloro-2-methyl-4H-benzo[d][1][2]oxazin-4-one	CDCl ₃	161.6, 158.9, 147.5, 142.9, 129.7, 128.8, 126.3, 115.1, 21.4
3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine	-	Specific data not provided in the search result.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, including heterocyclic compounds like benzoxazines.

Sample Preparation:

- Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR, with its signal defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Tuning and Shimming: The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - A standard single-pulse experiment is typically used.
 - Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T_1 relaxation time) is necessary.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
 - Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH , CH_2 , and CH_3 groups.

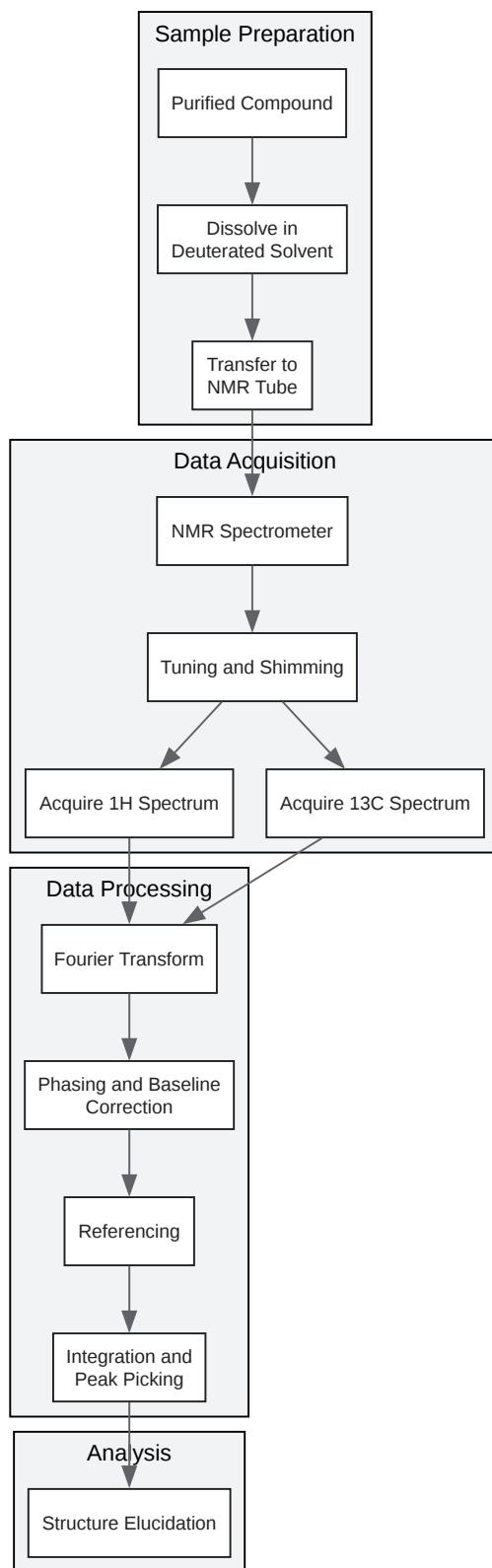
Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
- Integration and Peak Picking: The relative areas of the signals in the ^1H NMR spectrum are determined by integration. The chemical shifts of all peaks in both ^1H and ^{13}C spectra are recorded.

Experimental Workflow

The general workflow for the characterization of a novel compound by NMR spectroscopy is illustrated in the following diagram.



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Caption: General workflow for NMR characterization.

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